Sodium 2-amino-5-chlorobenzenesulphonate
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Overview
Description
Sodium 2-amino-5-chlorobenzenesulphonate is a chemical compound with the molecular formula C6H5ClNNaO3S and a molar mass of 229.61657 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-5-chlorobenzenesulphonate typically involves the sulfonation of 2-amino-5-chlorobenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The final product is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-5-chlorobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonates.
Scientific Research Applications
Sodium 2-amino-5-chlorobenzenesulphonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 2-amino-5-chlorobenzenesulphonate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. Additionally, it can participate in redox reactions, where it either gains or loses electrons .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-amino-5-bromobenzenesulphonate
- Sodium 2-amino-5-iodobenzenesulphonate
- Sodium 2-amino-5-fluorobenzenesulphonate
Uniqueness
Sodium 2-amino-5-chlorobenzenesulphonate is unique due to its specific chlorine substitution, which imparts distinct chemical properties compared to its bromine, iodine, and fluorine counterparts. This uniqueness makes it particularly useful in certain chemical reactions and applications .
Properties
CAS No. |
53685-26-0 |
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Molecular Formula |
C6H5ClNNaO3S |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
sodium;2-amino-5-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
YLAXWZLLLKPTRC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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